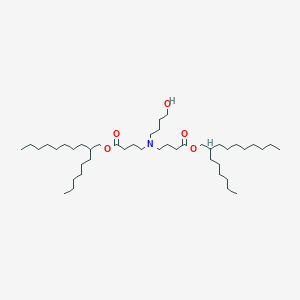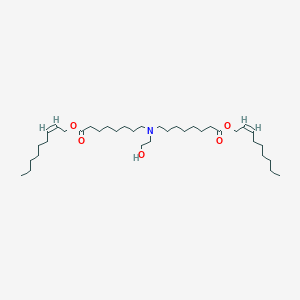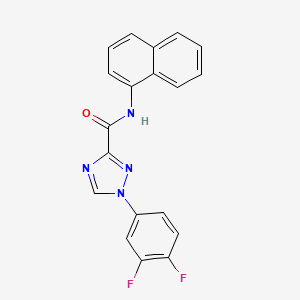
Bis(2-hexyldecyl) 4,4'-((4-hydroxybutyl)azanediyl)dibutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound has gained significant attention due to its role as a component in the lipid nanoparticles used in the SARS-CoV-2 mRNA vaccine developed by BioNTech and Pfizer . It is a colorless, oily material that plays a crucial role in the delivery and protection of mRNA.
Métodos De Preparación
The preparation of Bis(2-hexyldecyl) 4,4’-((4-hydroxybutyl)azanediyl)dibutanoate involves a reductive amination reaction. In this process, 4-aminobutanol is condensed with a lipid aldehyde, and sodium triacetoxyborohydride is used as the reducing agent to convert the intermediate imines to the amine of the product . The synthetic route can be summarized as follows:
Condensation Reaction: 4-aminobutanol reacts with a lipid aldehyde.
Reduction: Sodium triacetoxyborohydride is used to reduce the intermediate imines to the final amine product.
Análisis De Reacciones Químicas
Bis(2-hexyldecyl) 4,4’-((4-hydroxybutyl)azanediyl)dibutanoate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced, although this is less common due to its already reduced state.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, where different substituents can replace the existing groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Bis(2-hexyldecyl) 4,4’-((4-hydroxybutyl)azanediyl)dibutanoate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of lipid nanoparticles for drug delivery systems.
Biology: The compound is used in the development of vaccines, particularly mRNA vaccines, where it helps in the delivery and protection of mRNA.
Medicine: It plays a crucial role in the formulation of vaccines, ensuring the stability and efficacy of the mRNA.
Industry: The compound is used in the production of lipid-based drug delivery systems, which are essential for various therapeutic applications
Mecanismo De Acción
The mechanism of action of Bis(2-hexyldecyl) 4,4’-((4-hydroxybutyl)azanediyl)dibutanoate involves its role in the formation of lipid nanoparticles. These nanoparticles encapsulate the mRNA, protecting it from degradation and facilitating its delivery into cells. Once inside the cells, the acidic environment of the endosome protonates the nitrogen atom in the compound, leading to the release of the mRNA into the cytoplasm . This process ensures the efficient delivery and expression of the mRNA, which is crucial for the vaccine’s efficacy.
Comparación Con Compuestos Similares
Bis(2-hexyldecyl) 4,4’-((4-hydroxybutyl)azanediyl)dibutanoate is unique due to its specific structure and role in mRNA vaccine delivery. Similar compounds include:
ALC-0159: Another lipid used in mRNA vaccines, but with different structural properties.
SM-102: A lipid used in the Moderna mRNA vaccine, which has a similar function but different chemical structure.
MC3: A lipid used in siRNA delivery, which shares some functional similarities but is used in different applications
These compounds highlight the uniqueness of Bis(2-hexyldecyl) 4,4’-((4-hydroxybutyl)azanediyl)dibutanoate in its specific application for mRNA vaccine delivery.
Propiedades
Fórmula molecular |
C44H87NO5 |
|---|---|
Peso molecular |
710.2 g/mol |
Nombre IUPAC |
2-hexyldecyl 4-[[4-(2-hexyldecoxy)-4-oxobutyl]-(4-hydroxybutyl)amino]butanoate |
InChI |
InChI=1S/C44H87NO5/c1-5-9-13-17-19-23-31-41(29-21-15-11-7-3)39-49-43(47)33-27-36-45(35-25-26-38-46)37-28-34-44(48)50-40-42(30-22-16-12-8-4)32-24-20-18-14-10-6-2/h41-42,46H,5-40H2,1-4H3 |
Clave InChI |
WHRSJLQLRQMTFA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCC)COC(=O)CCCN(CCCCO)CCCC(=O)OCC(CCCCCC)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(Ethylsulfanyl)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365630.png)
![3-[(Benzylsulfanyl)methyl]-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365632.png)
![4-hydroxy-5-methoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyridine-2-carboxamide](/img/structure/B13365636.png)
![3-((4-Bromobenzylidene)amino)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B13365644.png)


![2-chloro-N-[(4-nitrophenyl)methyl]pyridine-4-carboxamide](/img/structure/B13365655.png)
![2-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13365656.png)
![5-[(Phenylacetyl)amino]-1,3-thiazole-2-carboxylic acid](/img/structure/B13365660.png)
![N-(1-Cyanocyclohexyl)-2-((4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)acetamide](/img/structure/B13365664.png)
![6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13365671.png)
![1-[(2-Bromo-4-chloro-5-methylphenyl)sulfonyl]piperidine](/img/structure/B13365673.png)
